![molecular formula C11H11NO B3384007 2-Methyl-4-oxo-4-phenylbutanenitrile CAS No. 51765-78-7](/img/structure/B3384007.png)
2-Methyl-4-oxo-4-phenylbutanenitrile
Overview
Description
2-Methyl-4-oxo-4-phenylbutanenitrile is a chemical compound with the molecular formula C11H11NO . It is used as a chemical reagent in the synthesis of various pharmaceutically active compounds .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-oxo-4-phenylbutanenitrile consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 173.22 g/mol .Chemical Reactions Analysis
The oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide has been studied . The total reaction is second-order, first-order each in oxidant and substrate .Scientific Research Applications
Chemical Synthesis
“2-Methyl-4-oxo-4-phenylbutanenitrile” is used in chemical synthesis . It’s a white to tan powder, crystals or crystalline white crystalline powder with a melting point of 74.5-76.7 degrees Celsius . It conforms to its structure in infrared spectrum and proton, carbon NMR . It’s often used in laboratories for research and development purposes .
Oxidative Cyclization
This compound is utilized in the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. This process features nucleophilic intramolecular cyclization and aniline moiety oxidation, enhancing yields and expanding reaction scope.
Safety and Hazards
Future Directions
The future directions for the study of 2-Methyl-4-oxo-4-phenylbutanenitrile could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals . Additionally, more research is needed to fully understand its mechanism of action and to determine its physical and chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-oxo-4-phenylbutanenitrile is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB is an essential enzyme in the MK biosynthesis pathway, which is crucial for bacterial growth and survival.
Mode of Action
2-Methyl-4-oxo-4-phenylbutanenitrile inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction disrupts the normal function of MenB, thereby inhibiting the MK biosynthesis pathway.
Biochemical Pathways
The compound affects the menaquinone (MK) biosynthesis pathway . By inhibiting MenB, it disrupts the production of MK, a vital component in the electron transport chain of bacteria. This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as DNA replication, protein synthesis, and nutrient uptake.
Pharmacokinetics
Its molecular weight (17322 g/mol) suggests that it may have good absorption and distribution characteristics
Result of Action
The inhibition of MenB and the subsequent disruption of the MK biosynthesis pathway can lead to bacterial growth inhibition . This makes 2-Methyl-4-oxo-4-phenylbutanenitrile a potential antibacterial agent, particularly against bacteria that rely on MK for respiration.
properties
IUPAC Name |
2-methyl-4-oxo-4-phenylbutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9(8-12)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAUYTNUCMNFOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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